Cas no 83485-33-0 (2-methoxy-5-methylbenzene-1-thiol)

2-Methoxy-5-methylbenzene-1-thiol is a sulfur-containing aromatic compound characterized by the presence of a thiol (–SH) functional group at the 1-position, along with methoxy (–OCH₃) and methyl (–CH₃) substituents at the 2- and 5-positions, respectively. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for fragrances or agrochemical intermediates. The electron-donating methoxy and methyl groups enhance its stability and influence its nucleophilic properties. Its distinct aromatic thiol profile also lends utility in specialty chemical applications, such as ligand design or polymer modification. Proper handling is required due to the thiol group's potential odor and reactivity.
2-methoxy-5-methylbenzene-1-thiol structure
83485-33-0 structure
Product name:2-methoxy-5-methylbenzene-1-thiol
CAS No:83485-33-0
MF:C8H10OS
MW:154.229401111603
MDL:MFCD06201793
CID:4659790
PubChem ID:2759595

2-methoxy-5-methylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-METHOXY-5-METHYLTHIOPHENOL
    • 2-methoxy-5-methylbenzene-1-thiol
    • MDL: MFCD06201793
    • Inchi: 1S/C8H10OS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,10H,1-2H3
    • InChI Key: UIAYSOIPQBEGQP-UHFFFAOYSA-N
    • SMILES: SC1C=C(C)C=CC=1OC

Computed Properties

  • Exact Mass: 154.04523611g/mol
  • Monoisotopic Mass: 154.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 10.2Ų

2-methoxy-5-methylbenzene-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB166964-5 g
2-Methoxy-5-methylthiophenol, 97%; .
83485-33-0 97%
5g
€668.20 2023-06-23
Enamine
EN300-1261810-0.1g
2-methoxy-5-methylbenzene-1-thiol
83485-33-0
0.1g
$867.0 2023-06-08
Enamine
EN300-1261810-10.0g
2-methoxy-5-methylbenzene-1-thiol
83485-33-0
10g
$4236.0 2023-06-08
Oakwood
038021-5g
2-Methoxy-5-methylthiophenol
83485-33-0 99%
5g
$410.00 2023-09-16
abcr
AB166964-1 g
2-Methoxy-5-methylthiophenol, 97%; .
83485-33-0 97%
1g
€323.80 2023-06-23
eNovation Chemicals LLC
Y1242740-250mg
2-methoxy-5-methylbenzene-1-thiol
83485-33-0 99%
250mg
$255 2025-02-21
Oakwood
038021-250mg
2-Methoxy-5-methylthiophenol
83485-33-0 99%
250mg
$95.00 2023-09-16
abcr
AB166964-1g
2-Methoxy-5-methylthiophenol, 97%; .
83485-33-0 97%
1g
€1621.70 2025-02-21
Enamine
EN300-1261810-5000mg
2-methoxy-5-methylbenzene-1-thiol
83485-33-0
5000mg
$1614.0 2023-10-02
Enamine
EN300-1261810-2500mg
2-methoxy-5-methylbenzene-1-thiol
83485-33-0
2500mg
$1089.0 2023-10-02

Additional information on 2-methoxy-5-methylbenzene-1-thiol

Comprehensive Overview of 2-Methoxy-5-methylbenzene-1-thiol (CAS No. 83485-33-0): Properties, Applications, and Industry Insights

2-Methoxy-5-methylbenzene-1-thiol (CAS No. 83485-33-0), also known as 2-methoxy-5-methylthiophenol, is a sulfur-containing aromatic compound with a distinctive molecular structure. This specialty chemical has garnered significant attention in recent years due to its unique physicochemical properties and versatile applications across multiple industries. The compound features a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a thiol functional group (-SH), which contributes to its characteristic odor and reactivity.

In the fragrance and flavor industry, 2-methoxy-5-methylbenzene-1-thiol is valued for its potent aromatic profile. Recent searches on platforms like Google Scholar and industry forums reveal growing interest in sustainable aroma chemicals and bio-based thiol compounds, positioning this molecule as a subject of research for green chemistry applications. The compound's ability to impart smoky, meaty, or roasted notes makes it particularly relevant for plant-based meat alternatives, a sector experiencing exponential growth due to shifting consumer preferences toward vegan-friendly ingredients.

From a chemical perspective, CAS 83485-33-0 demonstrates interesting reactivity patterns that make it valuable in organic synthesis. The thiol group allows for facile conjugation reactions, while the methoxy substituent influences the compound's electronic properties. These characteristics have led to its exploration in pharmaceutical intermediates and material science, particularly in the development of functional polymers with specific surface properties. Current research trends highlighted in scientific databases emphasize the compound's potential in catalysis and molecular recognition systems.

The synthesis and handling of 2-methoxy-5-methylbenzene-1-thiol require specialized knowledge due to its sensitivity to oxidation. Industry best practices recommend storage under inert atmosphere and protection from light, topics frequently discussed in chemical handling forums and laboratory safety guides. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed for quality control, with method optimization being a recurring theme in analytical chemistry publications.

Market analysis indicates steady demand for 83485-33-0 across several regions, with particular growth in Asia-Pacific markets. This aligns with broader trends in fine chemicals consumption and the expansion of specialty chemical manufacturing capabilities in emerging economies. Regulatory considerations for this compound vary by jurisdiction, with most regions classifying it as a standard industrial chemical when handled appropriately. Recent patent filings suggest innovative applications in electronic materials and agrochemical formulations, reflecting the compound's adaptability to cutting-edge technologies.

Environmental and toxicological studies of 2-methoxy-5-methylthiophenol have increased in response to the chemical industry's focus on sustainability metrics and green chemistry principles. While the compound is not considered persistent in the environment, proper waste management protocols are recommended, a topic that frequently appears in environmental compliance discussions. The development of biodegradable derivatives represents an active area of research, addressing concerns about chemical footprint reduction in industrial processes.

In academic circles, CAS 83485-33-0 has become a model compound for studying aryl thiol chemistry and substituent effects in aromatic systems. Its well-defined spectroscopic signatures make it particularly useful for teaching laboratories and method development exercises. The compound's relevance to flavor chemistry has also made it a frequent subject in food science curricula, especially in modules covering aroma compound identification techniques.

Looking forward, technological advancements in selective synthesis methods and catalytic processes are expected to influence the production economics of 2-methoxy-5-methylbenzene-1-thiol. Industry observers note growing interest in continuous flow chemistry approaches for such specialty compounds, which could improve yield and reduce environmental impact. These developments align with broader movements toward process intensification and circular economy principles in chemical manufacturing.

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(CAS:83485-33-0)2-methoxy-5-methylbenzene-1-thiol
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